

Structure-Activity Relationship of 1-(4-Nitrobenzyl)piperazine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **1-(4-Nitrobenzyl)piperazine**

Cat. No.: **B1220178**

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The **1-(4-nitrobenzyl)piperazine** scaffold is a versatile pharmacophore, with derivatives demonstrating significant cytotoxic, antimicrobial, and enzyme-inhibitory activities. The presence of the nitro group, a strong electron-withdrawing substituent, significantly influences the molecule's electronic properties and can be a key feature for biological activity or a precursor for further chemical modifications.[\[1\]](#)

Anticancer Activity

Derivatives of **1-(4-nitrobenzyl)piperazine** have been a key focus of anticancer research, with the piperazine scaffold itself being a component of several anticancer agents.[\[1\]](#) The addition of various chemical groups to this core structure has led to compounds with significant cytotoxic effects against a range of cancer cell lines.[\[1\]](#) Mechanistic evaluations suggest that some piperazine derivatives may induce apoptosis and inhibit microtubule synthesis.[\[2\]](#)

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including a nitro-substituted compound, were synthesized and evaluated for their cytotoxicity. The 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt (5e) showed significant cell growth inhibitory activity against various cancer cell lines.[\[2\]](#)

Table 1: Cytotoxicity of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5e) Against Various Cancer Cell Lines[\[2\]](#)

Cell Line	Cancer Type	IC50 (µM)
HUH7	Liver	2.5
FOCUS	Liver	3.1
MAHLAVU	Liver	2.8
HEPG2	Liver	3.5
HEP3B	Liver	3.2
MCF7	Breast	2.9
BT20	Breast	3.4
T47D	Breast	3.1
CAMA-1	Breast	3.6
HCT-116	Colon	2.7
KATO-3	Gastric	3.9
MFE-296	Endometrial	3.3

Antimicrobial Activity

The piperazine nucleus is a common feature in many antimicrobial agents.[\[1\]](#) Several studies have explored the antimicrobial potential of **1-(4-nitrobenzyl)piperazine** derivatives against various bacterial and fungal strains.

A novel pleuromutilin derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), demonstrated excellent in vitro antibacterial activity against Methicillin-resistant *Staphylococcus aureus* (MRSA).[\[3\]](#)

Table 2: In Vitro Antibacterial Activity of NPDM against *S. aureus* Strains[\[3\]](#)

Strain	MIC (µg/mL)	MBC (µg/mL)
MRSA ATCC 43300	0.5	0.5
S. aureus ATCC 29213	0.25	0.25
AD3	0.5	0.5
144	0.5	0.5

In another study, naphthalene-based piperazines were synthesized and screened for their antimicrobial activity. The compound containing a 4-(4-nitrophenyl)piperazine moiety (4d) was found to be inactive against the tested Gram-positive and Gram-negative bacteria at the tested concentrations. This highlights the critical role of the overall molecular structure in determining antimicrobial efficacy.

Tyrosinase Inhibitory Activity

A series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors. Among the tested compounds, derivative 4l, which features an indole moiety at the N-1 position of the piperazine ring, exhibited the most significant tyrosinase inhibitory effect.[\[4\]](#)

Table 3: Tyrosinase Inhibitory Activity of 4-Nitrophenylpiperazine Derivatives[\[4\]](#)

Compound	R Group on Piperazine Nitrogen	IC50 (μM)
4a	Benzyl	> 200
4b	4-Chlorobenzyl	150.2
4c	4-Fluorobenzyl	185.6
4d	4-Methylbenzyl	> 200
4e	4-Methoxybenzyl	162.3
4f	4-Nitrobenzyl	120.8
4g	2-Phenylethyl	> 200
4h	2-(4-Chlorophenyl)ethyl	145.7
4i	2-(4-Methoxyphenyl)ethyl	170.1
4j	Pyridin-2-ylmethyl	95.4
4k	Pyridin-3-ylmethyl	88.2
4l	Indol-3-ylmethyl	72.55
4m	2-(Indol-3-yl)ethyl	81.3
Kojic Acid (Standard)	-	16.69

The structure-activity relationship analysis revealed that replacing the benzyl or phenyl ring with an indole or pyridine moiety significantly improved the potency of the compounds.[\[4\]](#)

Experimental Protocols

Synthesis of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt (5e)[\[2\]](#)

The synthesis involves a nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine with 4-nitrobenzoyl chloride. The resulting product is purified and converted to its hydrochloride salt.

In Vitro Cytotoxicity Assay (MTT Assay)[6][7]

- Cancer cells are seeded in 96-well plates and allowed to attach overnight.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
- After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)[8]

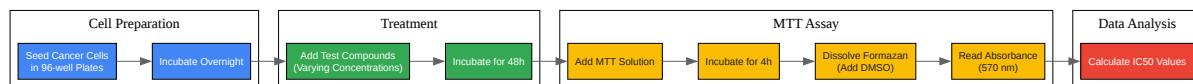
- A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium.
- A standardized inoculum of the test microorganism is added to each well.
- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
- To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Tyrosinase Inhibitory Activity Assay[5]

- The assay is typically performed in a 96-well plate.
- A mixture of mushroom tyrosinase enzyme solution in phosphate buffer is pre-incubated with various concentrations of the test compounds.
- The enzymatic reaction is initiated by adding the substrate, L-DOPA.
- The formation of dopachrome is monitored by measuring the change in absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
- The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve. Kojic acid is commonly used as a positive control.

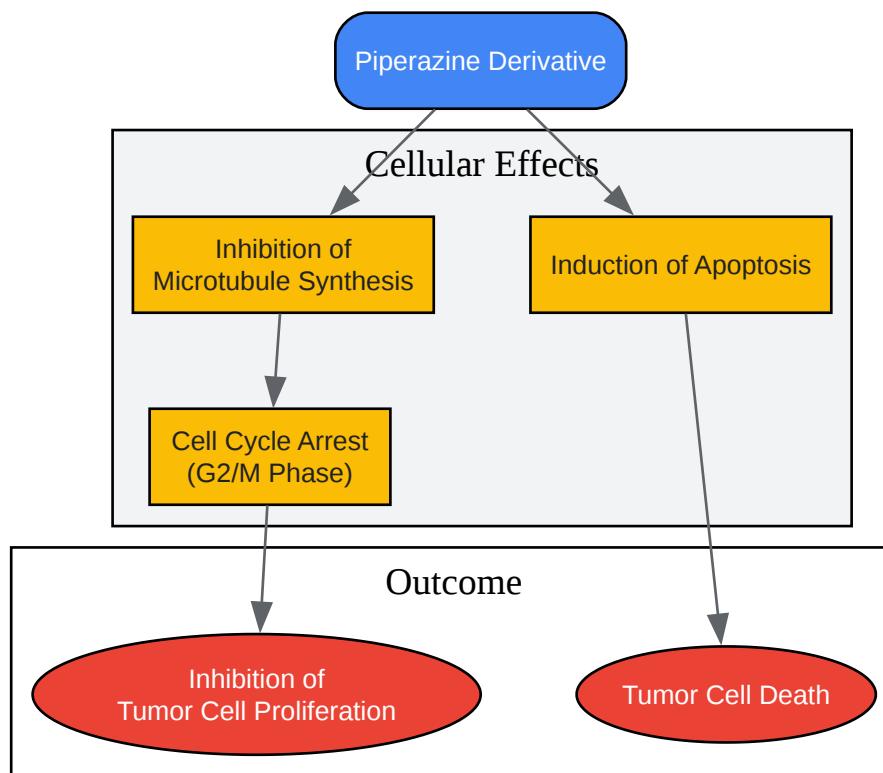
Visualizations

Below are diagrams illustrating key experimental workflows and a proposed signaling pathway for the anticancer activity of piperazine derivatives.



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Caption: Workflow for determining cytotoxicity using the MTT assay.



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Caption: Proposed mechanism of anticancer action for piperazine derivatives.

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